Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for specific biological interactions. Among these, the imidazo[1,2-a]pyrazine core, a nitrogen-bridged fused heterocyclic system, has emerged as a "privileged scaffold." This designation stems from its prevalence in compounds exhibiting a wide spectrum of pharmacological activities. Derivatives of this core are known to possess antibacterial, anti-inflammatory, antidepressant, and kinase inhibitory properties.[1][2] Their structural resemblance to purines allows them to interact with a variety of biological targets, making them a focal point for the development of new therapeutic agents.
This guide provides a detailed technical overview of a specific, functionalized derivative: 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine . We will delve into its chemical identity, synthesis, physicochemical properties, and its potential applications, particularly as a versatile building block for researchers in drug development. The strategic placement of the bromo and methoxy groups offers distinct chemical handles for further molecular elaboration, making this compound a valuable starting point for library synthesis and lead optimization campaigns.
Core Compound Identification
The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory purposes. The Chemical Abstracts Service (CAS) number for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine is 91775-61-0 .[3]
| Identifier | Value | Source |
| CAS Number | 91775-61-0 | [3] |
| Molecular Formula | C₇H₆BrN₃O | [3][4] |
| Molecular Weight | 228.05 g/mol | [3][4] |
| SMILES | COC1=CN=CC2=NC=C(Br)N21 | [3] |
| MDL Number | MFCD18793414 | [3] |
Synthesis and Mechanistic Rationale
Step 1: Cyclocondensation to form 5-methoxyimidazo[1,2-a]pyrazine
The core is typically formed via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. In this case, 2-amino-5-methoxypyrazine serves as the nucleophilic amine, and a reagent like bromoacetaldehyde or a protected equivalent is the electrophile.
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Causality: The reaction is driven by the nucleophilicity of the endocyclic nitrogen of the pyrazine ring attacking the carbonyl-activated methylene carbon of the bromoacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amine attacks the iminium intermediate, and subsequent dehydration yields the aromatic fused-ring system. The choice of an α-halocarbonyl is critical as the halogen serves as a good leaving group to facilitate the initial alkylation.
Step 2: Electrophilic Bromination
The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly at the C3 position of the imidazole ring, making it susceptible to electrophilic aromatic substitution.
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Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1] It provides a source of electrophilic bromine (Br+) under mild conditions, which avoids harsh reagents that could degrade the heterocyclic core. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the C3 position, being the most electron-dense, attacks the bromine atom of NBS, leading to the highly regioselective formation of the 3-bromo derivative.
Caption: Synthetic pathway for 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.
Physicochemical Properties and Handling
The physical and chemical characteristics of a compound dictate its handling, storage, and application in experimental settings.
| Property | Value / Description | Source |
| Appearance | Likely a solid at room temperature (based on related compounds). | |
| Purity | Typically available at ≥95% for research applications. | |
| Storage | Store under an inert atmosphere at 2-8°C. | [3] |
The methoxy group imparts a degree of lipophilicity, while the nitrogen atoms in the rings can act as hydrogen bond acceptors, suggesting moderate solubility in polar organic solvents like DMSO, DMF, and potentially alcohols. Its stability is generally good under the recommended storage conditions, but it should be protected from strong acids, bases, and oxidizing agents.
Applications in Research and Drug Development
The true value of 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine lies in its potential as a versatile intermediate in medicinal chemistry. The bromo- and methoxy-substituents are not merely passive decorations; they are key functional groups for diversification.
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Scaffold for Kinase Inhibitors: The imidazo[1,2-a]pyrazine core is a known hinge-binding motif for many protein kinases. Recent studies have identified derivatives as potent inhibitors of ENPP1, a regulator of the cGAS-STING pathway, highlighting their potential in cancer immunotherapy.[6] The C3-bromo position is an ideal site for introducing larger side chains via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to probe deep into the ATP-binding pocket of target kinases.
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Antibacterial Agents: This scaffold has been explored for developing novel antibacterial agents. Some derivatives act as inhibitors of the VirB11 ATPase, a critical component of the bacterial type IV secretion system, which is essential for the virulence of many pathogens.[5]
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Anticancer Drug Discovery: Beyond kinase inhibition, imidazo[1,2-a]pyrazines have shown direct anticancer activities against various cell lines.[7] The ability to functionalize the C3 position allows for the attachment of pharmacophores that can induce apoptosis or inhibit cell proliferation through other mechanisms.
Caption: Drug discovery workflow utilizing the target compound as a key intermediate.
Safety and Hazard Profile
It is imperative for researchers to handle this compound with appropriate caution, given its hazard profile.
| Hazard Class | Code | Description | Source |
| GHS Signal Word | - | Danger | [3] |
| Hazard Statements | H301 | Toxic if swallowed | [3] |
| H311 | Toxic in contact with skin | [3] | |
| H331 | Toxic if inhaled | [3] | |
| UN Number | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. | [3] |
Precautionary Measures: All handling should be conducted in a certified fume hood. Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is mandatory. Avoid inhalation of dust and any direct contact with skin or eyes.
Exemplary Experimental Protocol: Synthesis
This protocol is a representative example based on established chemical principles and should be adapted and optimized under proper laboratory conditions.
Objective: To synthesize 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.
Materials:
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5-Methoxyimidazo[1,2-a]pyrazine (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Acetonitrile (or DMF), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methoxyimidazo[1,2-a]pyrazine (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
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Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine.
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Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (LC-MS).
Conclusion
3-Bromo-5-methoxyimidazo[1,2-a]pyrazine, identified by CAS number 91775-61-0, represents a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through standard heterocyclic chemistry, and its dual functional handles—a methoxy group and a bromine atom at a key position—provide a platform for extensive chemical diversification. The established biological significance of the imidazo[1,2-a]pyrazine scaffold in areas like oncology and infectious diseases ensures that this compound will continue to be a valuable tool for scientists dedicated to the discovery of next-generation therapeutics.
References
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ChemBK. (n.d.). 3-bromo-5-methoxyimidazo[1,2-a]pyrazine - Physico-chemical Properties. Retrieved February 4, 2026, from [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Retrieved February 4, 2026, from [Link]
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PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved February 4, 2026, from [Link]
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ScienceDirect. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved February 4, 2026, from [Link]
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RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved February 4, 2026, from [Link]
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